molecular formula C28H26N2O8S3 B14941307 dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B14941307
M. Wt: 614.7 g/mol
InChI Key: YZJSPFHUHCPZPS-UHFFFAOYSA-N
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Description

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, nitrobenzoyl, thioxo, and dithiole

Preparation Methods

The synthesis of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo and dithiole groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thioxo and dithiole groups may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C28H26N2O8S3

Molecular Weight

614.7 g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methyl-3-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H26N2O8S3/c1-7-38-15-11-12-19-17(13-15)20(27-40-21(25(32)36-5)22(41-27)26(33)37-6)23(39)28(3,4)29(19)24(31)16-9-8-10-18(14(16)2)30(34)35/h8-13H,7H2,1-6H3

InChI Key

YZJSPFHUHCPZPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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